molecular formula C9H9NO4S B12837177 2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid

2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid

Cat. No.: B12837177
M. Wt: 227.24 g/mol
InChI Key: WEVLPFYELVMCEF-UHFFFAOYSA-N
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Description

2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid is a complex organic compound with the molecular formula C9H9NO4S. It features a unique structure that includes a six-membered ring with sulfur and oxygen atoms, a carboxylic acid group, and an alkyne group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid can be achieved through multiple synthetic routesThe reaction conditions typically involve the use of catalysts and specific reagents to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

2-(3,5-dioxothiomorpholin-4-yl)pent-4-ynoic acid

InChI

InChI=1S/C9H9NO4S/c1-2-3-6(9(13)14)10-7(11)4-15-5-8(10)12/h1,6H,3-5H2,(H,13,14)

InChI Key

WEVLPFYELVMCEF-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C(=O)O)N1C(=O)CSCC1=O

Origin of Product

United States

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